molecular formula C11H20N2O2 B2459247 6-(Boc-amino)-1-azaspiro[3.3]heptane CAS No. 1638767-68-6

6-(Boc-amino)-1-azaspiro[3.3]heptane

Cat. No.: B2459247
CAS No.: 1638767-68-6
M. Wt: 212.293
InChI Key: RRMQBXQOCRBMDL-JLIMDTESSA-N
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Description

6-(Boc-amino)-1-azaspiro[3.3]heptane is a spirocyclic compound featuring a unique structure with a spiro junction. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protected amino group. Spirocyclic compounds like this compound are of significant interest in medicinal chemistry due to their rigid and three-dimensional structures, which can enhance the pharmacokinetic and pharmacodynamic properties of drug candidates .

Preparation Methods

The synthesis of 6-(Boc-amino)-1-azaspiro[33]heptane typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of strong bases and protecting groups to ensure the selective formation of the desired product . Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.

Chemical Reactions Analysis

6-(Boc-amino)-1-azaspiro[3.3]heptane can undergo various chemical reactions, including:

Common reagents used in these reactions include strong acids for deprotection, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-(Boc-amino)-1-azaspiro[3.3]heptane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Boc-amino)-1-azaspiro[3.3]heptane depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The spirocyclic structure can enhance binding affinity and selectivity by providing a rigid and well-defined three-dimensional shape .

Comparison with Similar Compounds

6-(Boc-amino)-1-azaspiro[3.3]heptane can be compared with other spirocyclic compounds, such as:

The uniqueness of this compound lies in its specific combination of the Boc-protected amino group and the spirocyclic core, which can provide distinct advantages in terms of stability, reactivity, and biological activity.

Properties

IUPAC Name

tert-butyl N-(1-azaspiro[3.3]heptan-6-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-8-6-11(7-8)4-5-12-11/h8,12H,4-7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRMQBXQOCRBMDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2(C1)CCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801146926
Record name Carbamic acid, N-trans-1-azaspiro[3.3]hept-6-yl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801146926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638767-68-6
Record name Carbamic acid, N-trans-1-azaspiro[3.3]hept-6-yl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801146926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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